tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an ethoxycarbonyl group, a methoxy group, and a piperidine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .
Mode of Action
It’s worth noting that similar compounds have been used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic antihistamine and antidepressive activities .
Action Environment
It’s worth noting that similar compounds are stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the reaction of piperidine with ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative. Subsequent esterification with tert-butyl alcohol under acidic conditions yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and safety, with careful control of temperature, pressure, and reaction times.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition or as a precursor for bioactive molecules. Its structural features allow it to interact with biological targets in specific ways.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic effects. Research into its pharmacological properties could lead to the development of new drugs.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Tert-Butyl 3,5-bis(ethoxycarbonyl)-4-methyl-2-pyrroleacrylate
Tert-Butyl 3-((ethoxycarbonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness: Tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate is unique in its combination of functional groups and its potential applications. While similar compounds may share some structural features, the specific arrangement of groups in this compound gives it distinct properties and uses.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications in various fields. Its versatility and reactivity make it a valuable compound in both research and industry.
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-7-6-8-15(9-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUSDDNIDDPFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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